

# An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxacephem antibiotic, **Latamoxef sodium**. It delves into the unique structural characteristics, synthesis, mechanism of action, and key quantitative data related to its efficacy and pharmacokinetics. Detailed experimental protocols and visual diagrams are included to support research and development activities.

## Core Structure and Chemical Properties

Latamoxef is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class.<sup>[1][2]</sup> A defining feature of its structure is the substitution of the sulfur atom in the cephalosporin nucleus with an oxygen atom.<sup>[3]</sup> This modification significantly influences the compound's stability and antibacterial activity. The sodium salt form enhances its solubility in water, making it suitable for intravenous administration.<sup>[2]</sup>

Chemical Name: disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate<sup>[4]</sup>

Molecular Formula: C<sub>20</sub>H<sub>18</sub>N<sub>6</sub>Na<sub>2</sub>O<sub>9</sub>S<sup>[2][4]</sup>

Molecular Weight: 564.44 g/mol <sup>[5]</sup>

## Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[6]</sup> Like other  $\beta$ -lactam antibiotics, it targets and acetylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.<sup>[6]</sup> The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The presence of a 7 $\alpha$ -methoxy group provides Latamoxef with notable stability against a variety of  $\beta$ -lactamases, enzymes produced by bacteria that can inactivate many  $\beta$ -lactam antibiotics.<sup>[1][2]</sup>

## Quantitative Data

### In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Latamoxef against a range of clinically relevant bacteria.

| Bacterial Species                                | MIC <sub>50</sub> ( $\mu$ g/mL) | MIC <sub>90</sub> ( $\mu$ g/mL) |
|--------------------------------------------------|---------------------------------|---------------------------------|
| Escherichia coli                                 | 0.125 - 0.5                     |                                 |
| Klebsiella pneumoniae                            | $\leq 0.5$                      |                                 |
| Pseudomonas aeruginosa                           | 8 - 32                          | $\geq 64$                       |
| Staphylococcus aureus<br>(Methicillin-sensitive) | 4 - 16                          |                                 |
| Staphylococcus aureus<br>(Methicillin-resistant) | > 64                            |                                 |
| Streptococcus pneumoniae                         | 1 - 3                           |                                 |
| Streptococcus pyogenes                           | 1 - 3                           |                                 |
| Enterococci                                      |                                 | $\geq 64$                       |

Data compiled from multiple sources.

## Pharmacokinetic Parameters

The pharmacokinetic profile of Latamoxef has been studied in various patient populations. The following tables present key parameters.

### Pharmacokinetic Parameters in Adults (Gynecological Surgery Patients)

| Parameter                           | Value      |
|-------------------------------------|------------|
| Cmax (Oviduct)                      | 46.9 µg/g  |
| Cmax (Perimetrium)                  | 44.2 µg/g  |
| Cmax (Cervix uteri)                 | 35.8 µg/g  |
| Cmax (Myometrium)                   | 26.9 µg/g  |
| Cmax (Endometrium)                  | 25.6 µg/g  |
| Cmax (Ovary)                        | 24.3 µg/g  |
| Serum Half-life ( $t_{1/2\alpha}$ ) | 0.27 hours |
| Serum Half-life ( $t_{1/2\beta}$ )  | 1.81 hours |

Data from a study involving a 1g dose administered twice daily for 5 days.[\[7\]](#)

### Population Pharmacokinetic Parameters in Chinese Children

| Parameter                                            | Typical Value |
|------------------------------------------------------|---------------|
| Central Compartment Distribution Volume ( $V_1$ )    | 4.84 L        |
| Peripheral Compartment Distribution Volume ( $V_2$ ) | 16.18 L       |
| Clearance (CL)                                       | 1.00 L/h      |
| Inter-compartmental Clearance (Q)                    | 0.97 L/h      |

Based on a two-compartment model with first-order elimination.[\[8\]](#)

## Pharmacokinetic Parameters in Neonates and Infants

| Population                      | Parameter                                    | Value                                              |
|---------------------------------|----------------------------------------------|----------------------------------------------------|
| Neonates (0-28 days)            | Peak Serum Concentration (50 mg/kg, q12h)    | ~105 µg/mL (first dose), ~128 µg/mL (steady state) |
| Neonates (0-28 days)            | Apparent Volume of Distribution (Vd)         | 515–537 mL/kg                                      |
| Infants (1-24 months)           | Peak Serum Concentration (25, 50, 100 mg/kg) | 29–75 µg/mL, 68–124 µg/mL, 200–260 µg/mL           |
| Infants (1-24 months)           | Apparent Volume of Distribution (Vd)         | 518 mL/kg                                          |
| Children (2 months - 7.5 years) | Apparent Volume of Distribution (Vd)         | 0.4 L/kg                                           |

Data compiled from multiple sources.[\[9\]](#)

## Experimental Protocols

### Synthesis of Latamoxef Sodium

The synthesis of Latamoxef is a multi-step process that begins with the modification of a penicillin-derived starting material. The following is a generalized protocol based on published synthesis routes.

**Step 1: Formation of the Oxazoline Intermediate** The synthesis often starts with a protected 6-aminopenicillanic acid (6-APA) derivative. The thiazolidine ring is opened and subsequently closed with an oxygen-containing group to form an oxazoline intermediate. This key step replaces the sulfur atom with oxygen, characteristic of the oxacephem core.

**Step 2: Construction of the Dihydrooxazine Ring** An intramolecular Wittig reaction is a common strategy to form the six-membered dihydrooxazine ring, thus creating the bicyclic oxacephem nucleus.[\[3\]](#)

Step 3: Introduction of the 7-Methoxy Group A methoxy group is introduced at the C7 position, which is crucial for  $\beta$ -lactamase stability. This can be achieved through a series of reactions involving the formation of an imine, followed by oxidation and stereoselective addition of methanol.[3]

Step 4: Acylation of the 7-Amino Group The 7-amino group is acylated with a protected (4-hydroxyphenyl)malonic acid derivative. This side chain is important for the antibacterial spectrum of the molecule.[3]

Step 5: Introduction of the 3-Side Chain The 1-methyl-1H-tetrazole-5-thiol side chain is introduced at the C3 position. This is typically achieved by nucleophilic displacement of a leaving group on the methyl group at C3 of the oxacephem ring.[3]

Step 6: Deprotection and Salt Formation Finally, all protecting groups are removed, often under acidic conditions. The resulting free acid of Latamoxef is then converted to the disodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium 2-ethylhexanoate, to yield **Latamoxef sodium**.[10] A Chinese patent describes a method involving deprotection with trifluoroacetic acid, followed by reaction with a sodium carboxylate solution and subsequent purification.

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Latamoxef sodium** against a specific bacterial strain can be determined using the broth microdilution method as follows:

### 1. Preparation of **Latamoxef Sodium** Stock Solution:

- Aseptically prepare a stock solution of **Latamoxef sodium** in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1000  $\mu$ g/mL).

### 2. Preparation of Bacterial Inoculum:

- Culture the test bacterium on an appropriate agar medium overnight at 37°C.
- Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.

### 3. Broth Microdilution Assay:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Latamoxef sodium** stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
- Add the prepared bacterial inoculum to each well.
- Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

### 4. Incubation and Interpretation:

- Incubate the microtiter plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of **Latamoxef sodium** that completely inhibits visible bacterial growth.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway of **Latamoxef sodium**.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination by broth microdilution.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Estimation of latamoxef (moxalactam) dosage regimens against  $\beta$ -lactamase-producing Enterobacteriales in dogs: a pharmacokinetic and pharmacodynamic analysis using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102260280A - Preparation method of latamoxef disodium - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Moxalactam | C20H20N6O9S | CID 47499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Latamoxef - Wikipedia [en.wikipedia.org]
- 10. [Pharmacokinetic and clinical studies on latamoxef in the field of obstetrics and gynecology] [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677418#understanding-the-oxacephem-structure-of-latamoxef-sodium]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)